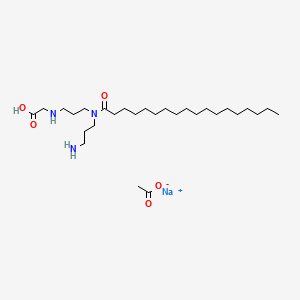
N-(3-((3-Aminopropyl)(1-oxooctadecyl)amino)propyl)aminoacetate sodium monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((3-Aminopropyl)(1-oxooctadecyl)amino)propyl)aminoacetate sodium monoacetate is a complex organic compound with the molecular formula C26H53N3O3.C2H4O2Na and a molecular weight of 537.80. This compound is known for its unique structure, which includes a long aliphatic chain and multiple functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-Aminopropyl)(1-oxooctadecyl)amino)propyl)aminoacetate sodium monoacetate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The key steps include:
Formation of the amide bond: This involves the reaction of octadecanoic acid with 3-aminopropylamine to form N-(3-aminopropyl)octadecanamide.
Alkylation: The intermediate is then reacted with 3-chloropropylamine to introduce the second amine group.
Acetylation: Finally, the compound is acetylated with acetic acid to form the sodium monoacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-Aminopropyl)(1-oxooctadecyl)amino)propyl)aminoacetate sodium monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-((3-Aminopropyl)(1-oxooctadecyl)amino)propyl)aminoacetate sodium monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential role in cell membrane interactions and as a model compound for lipid research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-(3-((3-Aminopropyl)(1-oxooctadecyl)amino)propyl)aminoacetate sodium monoacetate involves its interaction with biological membranes. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Dimethylamino)propyl)octadecanamide: Similar structure but with dimethylamino groups.
N-(3-(Diethylamino)propyl)octadecanamide: Contains diethylamino groups instead of aminopropyl groups.
Uniqueness
N-(3-((3-Aminopropyl)(1-oxooctadecyl)amino)propyl)aminoacetate sodium monoacetate is unique due to its specific combination of functional groups and its ability to form stable sodium salts. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic properties.
Properties
CAS No. |
94158-93-7 |
|---|---|
Molecular Formula |
C28H56N3NaO5 |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
sodium;2-[3-[3-aminopropyl(octadecanoyl)amino]propylamino]acetic acid;acetate |
InChI |
InChI=1S/C26H53N3O3.C2H4O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25(30)29(22-17-20-27)23-18-21-28-24-26(31)32;1-2(3)4;/h28H,2-24,27H2,1H3,(H,31,32);1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
IHUALAMPAJHSFJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCCN)CCCNCC(=O)O.CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















